molecular formula C13H17BrN4O2 B6637499 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B6637499
M. Wt: 341.20 g/mol
InChI Key: MSWVGPIGWZHTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, it has been found to have anti-viral activity against certain viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied.

Future Directions

There are several future directions for the research and development of 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One of the areas of future research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. Furthermore, the potential applications of this compound in the treatment of various diseases need to be further explored and studied. Finally, the safety and toxicity of this compound need to be carefully evaluated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in clinical settings.

Synthesis Methods

The synthesis of 6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 6-bromo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O2/c1-13(2,3)10(19)6-16-12(20)9-5-17-18-7-8(14)4-15-11(9)18/h4-5,7,10,19H,6H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVGPIGWZHTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)C1=C2N=CC(=CN2N=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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